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Introduction

Angiopoietin-1 (ANGPT1) is a secreted glycoprotein that plays a pivotal role in vasculogenesis and angiogenesis.[1][2] As a critical ligand for the end:
the intricate communication between the endothelium and its surrounding microenvironment.[3][4] This technical guide provides an in-depth exploratir
molecular mechanisms, signaling pathways, and physiological roles in vascular stability, angiogenesis, and inflammation. This document is intended 1
involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potel

Mechanism of Action: The ANGPT1-Tie2 Signaling Axis

The primary function of ANGPT1 is mediated through its interaction with the Tie2 receptor, a receptor tyrosine kinase predominantly expressed on the
binding to Tie2 does not typically induce robust endothelial cell proliferation but rather promotes a state of vascular quiescence and stability.[4][6]

Upon binding, ANGPT1 induces the multimerization of Tie2 receptors, leading to the autophosphorylation of specific tyrosine residues within their intr:
for various downstream signaling molecules, initiating a cascade of intracellular events that ultimately dictate the cellular response.[3]

The signaling output of the ANGPT1-Tie2 axis is context-dependent and can be modulated by the presence of the orphan receptor Tiel, which can fo
disrupt this inhibitory Tiel-Tie2 interaction, thereby promoting robust Tie2 signaling.[7]

Core Signaling Pathways

Activation of the Tie2 receptor by ANGPT1 triggers several key downstream signaling pathways that are crucial for its diverse functions in endothelial

PI3K/Akt Pathway: Survival and Permeability Regulation

One of the most critical pathways activated by ANGPT1-Tie2 signaling is the Phosphatidylinositol 3-kinase (PI13K)/Akt pathway.[9][10] The p85 subuni
Akt, a serine/threonine kinase.[9] The activation of this pathway is central to the pro-survival effects of ANGPT1, protecting endothelial cells from apoj
ANGPTL1 to suppress inflammatory gene expression.[6]

MAPKI/ERK Pathway: Migration and Angiogenesis

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important downstream effector of ANG
migration and sprouting angiogenesis.[3] In migrating endothelial cells that lack stable cell-cell contacts, ANGPT1 promotes the recruitment of Tie2 to

Dok-R and Rho GTPase Signaling: Cytoskeletal Reorganization and Migration

ANGPT1 also influences the endothelial cell cytoskeleton and migratory machinery through the recruitment and phosphorylation of the docking protei
molecules, including Nck and p21-activated kinase (PAK), which are involved in regulating the actin cytoskeleton and cell migration.[6] ANGPT1 signs
cytoskeletal dynamics.[11]
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digraph "ANGPT1-Tie2 Signaling Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];

// Nodes

ANGPT1 [label="ANGPT1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tie2 [label="Tie2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Tiel [label="Tiel Receptor", fillcolor="#FBBC05", fontcolor="#202124"];

PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];

Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];

MAPK [label="MAPK/ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];

DokR [label="Dok-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

RhoGTPases [label="Rho GTPases", fillcolor="#34A853", fontcolor="#FFFFFF"];

Survival [label="Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Permeability [label="Vascular Stability\n(Decreased Permeability)", shape=ellipse, fillcolor="#F1F3F4", fontc
Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"1;

Angiogenesis [label="Sprouting\nAngiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cytoskeleton [label="Cytoskeletal\nReorganization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

ANGPT1 -> Tie2 [label="Binds & Activates", color="#4285F4", fontcolor="#202124"1;
Tiel -> Tie2 [label="Inhibits", arrowhead=tee, color="#FBBCO5", fontcolor="#202124"1;
ANGPT1 -> Tiel [style=invis]; // for layout

Tie2 -> PI3K [color="#EA4335", fontcolor="#202124"1;

PI3K -> Akt [color="#34A853", fontcolor="#202124"];

Akt -> Survival [color="#34A853", fontcolor="#202124"];

Akt -> Permeability [color="#34A853", fontcolor="#202124"];

Tie2 -> MAPK [color="#EA4335", fontcolor="#202124"];

MAPK -> Migration [color="#34A853", fontcolor="#202124"];

MAPK -> Angiogenesis [color="#34A853", fontcolor="#202124"];

Tie2 -> DokR [color="#EA4335", fontcolor="#202124"];

DokR -> Migration [color="#34A853", fontcolor="#202124"];

Tie2 -> RhoGTPases [color="#EA4335", fontcolor="#202124"];

RhoGTPases -> Cytoskeleton [color="#34A853", fontcolor="#202124"];

Cytoskeleton -> Migration [color="#F1F3F4", style=invis];

b

Core functions of ANGPT1 in human endothelial cel

Quantitative Data on ANGPT1l Function

The following tables summarize quantitative data from various studies on the effects of ANGPT1 on endothelial
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Table 1: Effect of ANGPT1 on Endothelial Permeability

Parameter Quantitative Effect of ANGPT1

Inhibition of Thrombin-Induced Permeability Pretreatment with Angiopoietin
Inhibition of VEGF-Induced Permeability Angiopoietin-1 inhibited VEGF-:
Effect on Junctional Proteins A mutant ANGPT1 (A119S) in a he¢

Table 2: Effect of ANGPT1 on Endothelial Cell Migration

Parameter Quantitative Effect of ANGPT1
Wound Healing Assay Angiopoietin-1 (300 ng/ml) sig
Chemotaxis Angiopoietin-1 elicits chemokit

Table 3: Effect of ANGPT1 on Angiogenesis (Tube Formation)

Parameter Quantitative Effect of ANGPT1
In Vivo Angiogenesis Assay Vessel counts in Gelfoam implat
Tube Formation in Diabetic Models MSCs overexpressing ANGPT1 sigt

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Endothelial Cell Permeability Assay (Transwell)

This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across an endothelial cell monolaye

Materials:

Human umbilical vein endothelial cells (HUVECs)
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Endothelial cell growth medium

Transwell inserts (e.g., 6.5 mm diameter, 0.4 um pore size) for 24-well plates

Fibronectin

FITC-dextran (40 kDa)

Recombinant human ANGPT1

Permeability-inducing agent (e.g., thrombin, VEGF)

Phosphate-buffered saline (PBS)

Fluorometer
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Procedure:

Coat the Transwell inserts with fibronectin (1 pg/cm?) and allow to dry.

Seed HUVECs onto the coated inserts at a density of 2 x 10> cells/insert in endothelial growth medium.

Culture for 2-3 days until a confluent monolayer is formed.

Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

Pre-treat the HUVEC monolayers with desired concentrations of ANGPT1 for 1-2 hours.

Add the permeability-inducing agent to the upper chamber.

Simultaneously, add FITC-dextran (1 mg/ml) to the upper chamber.

Incubate for 30-60 minutes at 37°C.
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Collect samples from the lower chamber.

Measure the fluorescence intensity of the samples using a fluorometer.

Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the mono’

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch As

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent mo

Materials:

HUVECs

Endothelial cell growth medium

6-well plates
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200 pl pipette tip

Recombinant human ANGPT1

Microscope with a camera

Procedure:

Seed HUVECs in 6-well plates and grow to full confluency.

Create a linear scratch in the monolayer using a sterile 200 pl pipette tip.

Gently wash the wells with PBS to remove detached cells.

Replace the medium with fresh medium containing the desired concentration of ANGPT1 or control.

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
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Measure the width of the wound at multiple points for each image.

Calculate the rate of wound closure as the change in wound width over time.

Protocol 3: Endothelial Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on a ba

Materials:

HUVECs

Endothelial cell growth medium

Matrigel Basement Membrane Matrix

96-well plate
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Recombinant human ANGPT1

Microscope with a camera

Procedure:

Thaw Matrigel on ice overnight.

Coat the wells of a 96-well plate with 50 pyl of Matrigel per well.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Harvest HUVECs and resuspend them in medium containing the desired concentration of ANGPT1 or control.

Seed 1-2 x 104 cells per well onto the solidified Matrigel.

Incubate at 37°C for 4-18 hours.
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Capture images of the tube-like structures using a microscope.

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch pc

Protocol 4: Immunoprecipitation and Western Blotting for Tie2 Phosphor

This protocol is used to assess the phosphorylation status of the Tie2 receptor upon ANGPT1 stimulation.

Materials:

HUVECs

Recombinant human ANGPT1

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-Tie2 antibody for immunoprecipitation
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Protein A/G agarose beads

Anti-phosphotyrosine antibody for Western blotting

Anti-Tie2 antibody for Western blotting

SDS-PAGE gels and blotting equipment

Chemiluminescence detection reagents

Procedure:

Culture HUVECs to near confluency and starve in serum-free medium for 4-6 hours.

Stimulate the cells with ANGPT1 for the desired time (e.g., 10-30 minutes).

Lyse the cells with ice-cold lysis buffer.
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Clarify the cell lysates by centrifugation.

Incubate the lysates with anti-Tie2 antibody overnight at 4°C with gentle rotation.

Add Protein A/G agarose beads and incubate for another 1-2 hours.

Wash the beads several times with lysis buffer.

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with an anti-phosphotyrosine antibody.

Strip the membrane and re-probe with an anti-Tie2 antibody to determine total Tie2 levels.
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Detect the protein bands using a chemiluminescence-based method.

Quantify the band intensities to determine the ratio of phosphorylated Tie2 to total Tie2.

“dot
digraph "Experimental Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];

// Nodes

Start [label="Start:\nHuman Endothelial Cells (e.g., HUVECs)", shape=ellipse, fillcolor="#F1F3F4", fontcolor=
Culture [label="Cell Culture & Confluent Monolayer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Treatment [label="Treatment with ANGPT1\n(Dose- and Time-course)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Permeability [label="Permeability Assay\n(Transwell)", fillcolor="#FBBC05", fontcolor="#202124"];

Migration [label="Migration Assay\n(Wound Healing)", fillcolor="#FBBC05", fontcolor="#202124"];

TubeFormation [label="Tube Formation Assay\n(Matrigel)", fillcolor="#FBBC05", fontcolor="#202124"];

Signaling [label="Signaling Analysis\n(IP & Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"];
DataAnalysis [label="Data Acquisition & Quantitative Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Conclusion [label="Conclusion:\nElucidation of ANGPT1 Function", shape=ellipse, fillcolor="#F1F3F4", fontcolo

// Edges

Start -> Culture [color="#202124", fontcolor="#202124"];

Culture -> Treatment [color="#202124", fontcolor="#202124"1;
Treatment -> Permeability [color="#202124", fontcolor="#202124"];
Treatment -> Migration [color="#202124", fontcolor="#202124"];
Treatment -> TubeFormation [color="#202124", fontcolor="#202124"];
Treatment -> Signaling [color="#202124", fontcolor="#202124"];
Permeability -> DataAnalysis [color="#202124", fontcolor="#202124"];
Migration -> DataAnalysis [color="#202124", fontcolor="#202124"1;
TubeFormation -> DataAnalysis [color="#202124", fontcolor="#202124"1;
Signaling -> DataAnalysis [color="#202124", fontcolor="#202124"];
DataAnalysis -> Conclusion [color="#202124", fontcolor="#202124"1;

}

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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